![molecular formula C11H20ClNO4S B2643887 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide CAS No. 2411266-36-7](/img/structure/B2643887.png)
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide, also known as CMOP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. In inflammation, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer and inflammation. Another direction is to explore its potential in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide involves the reaction of 2-chloro-N-(methylsulfonyl)propanamide with 4-(chloromethyl)oxane in the presence of a base. The reaction yields 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. In cancer research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
2-chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-9(12)10(14)13-7-11(8-18(2,15)16)3-5-17-6-4-11/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCAPAZGYARVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)CS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
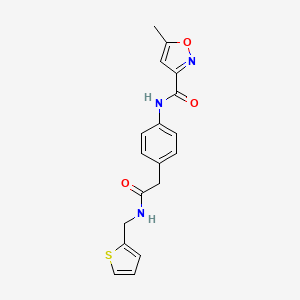
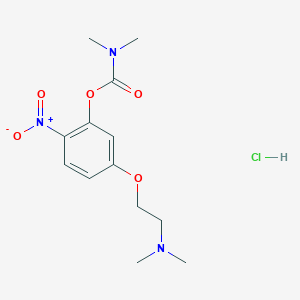
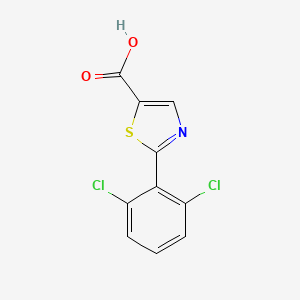
![4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
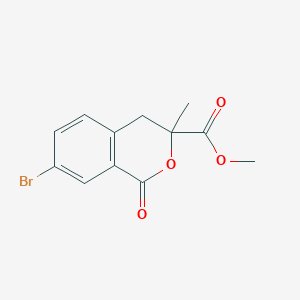
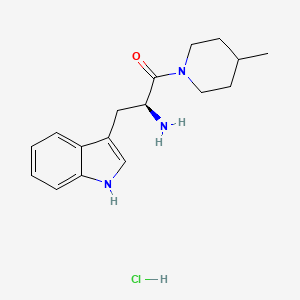
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)

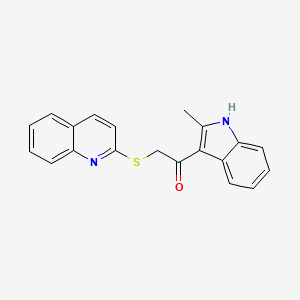
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)